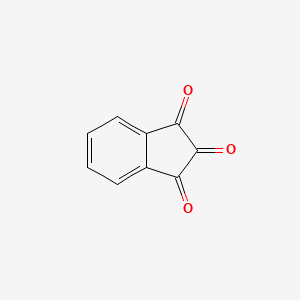

Indan-1,2,3-trione

Description

Contextualizing Indan-1,2,3-trione within Tricarbonyl Systems

This compound is a notable member of the class of vicinal tricarbonyl compounds, where three carbonyl groups are positioned consecutively. researchgate.net This arrangement leads to significant electronic interactions between the adjacent carbonyl groups. The central carbonyl group at the C2 position is highly electrophilic, a characteristic feature of vicinal tricarbonyl systems. researchgate.net This heightened reactivity is attributed to the destabilizing effect of the two adjacent electron-withdrawing carbonyl groups, which makes the central carbon atom highly susceptible to nucleophilic attack. wikipedia.org

Unlike most carbonyl compounds which are more stable than their hydrated forms, this compound readily reacts with water to form a stable hydrate (B1144303), commonly known as ninhydrin (B49086). wikipedia.org The stability of this hydrate is a direct consequence of the electronic destabilization of the central carbonyl group. wikipedia.org The reactivity of this compound is a key area of study, with its central carbonyl group readily participating in reactions such as nucleophilic additions and ene reactions. rsc.org The electrophilicity of the central carbonyl group is a defining characteristic that is exploited in its various synthetic applications.

Significance in Contemporary Organic Synthesis and Material Science

The unique reactivity of this compound makes it a versatile building block in modern organic synthesis. It is extensively used in multicomponent reactions (MCRs), which are efficient processes where multiple starting materials react to form a single product in one pot. rsc.orgscielo.br For example, it participates in the Passerini multicomponent reaction with isocyanides and carboxylic acid derivatives to produce sterically congested α-acyloxycarboxamides in high yields under mild conditions. scielo.brsemanticscholar.orgasianpubs.org Its ability to react with various nucleophiles has also been harnessed for the synthesis of a wide range of heterocyclic compounds, such as indenopyrazolones and other fused heterocycles. researchgate.net

In the realm of material science, this compound and its derivatives show potential in the development of novel materials. ontosight.ai Its derivatives are utilized in the production of dyes and photoinitiators for polymerization processes. The electronic properties of the indane-1,3-dione scaffold, an electron acceptor, make it suitable for creating chromophores for non-linear optical (NLO) applications and dyes for solar cells. nih.govencyclopedia.pub The core structure's ability to be functionalized allows for the tuning of its electronic and optical properties for specific material applications. ontosight.ainih.gov

Evolution of Research Perspectives on this compound

The research journey of this compound is intrinsically linked to its hydrate, ninhydrin. Ninhydrin was first synthesized in 1910 by Siegfried Ruhemann. psu.educhemicalbook.comwikipedia.org Initially, Ruhemann observed its reaction with amino acids to produce a colored product, a discovery that led to its widespread use as an analytical tool for the detection and quantification of amino acids. psu.educhemicalbook.com

A significant evolution in its application came in 1954 when it was identified as a valuable reagent for developing latent fingerprints on porous surfaces in forensic science. psu.educhemicalbook.comnorthwestern.edu This application is based on the reaction of ninhydrin with the amino acids present in sweat residues to form a distinct purple-colored product known as Ruhemann's purple. bris.ac.uk For decades, research focused on improving ninhydrin formulations and developing analogues to enhance the sensitivity and visibility of fingerprints. psu.educhemicalbook.com In more recent times, the focus has shifted towards exploring the fundamental reactivity of the anhydrous form, this compound, as a versatile synthon in organic chemistry for constructing complex molecular architectures and functional materials. bris.ac.ukumich.edu

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | indene-1,2,3-trione |

| Other Names | Indanetrione, 1,2,3-Indantrione |

| CAS Number | 938-24-9 |

| Molecular Formula | C₉H₄O₃ |

| Molar Mass | 160.13 g/mol |

| Appearance | Reddish-violet needles or raspberry-red crystals |

| Melting Point | 254-255 °C |

| Boiling Point | 338.4 °C (Predicted) |

| Density | 1.482 g/cm³ (Predicted) |

| Water Solubility | Reacts to form ninhydrin; 0.1–0.5 g/100 mL at 20°C |

| Ionization Energy | 9.10 eV |

| logP (Octanol/Water Partition Coefficient) | -0.204 (Calculated) |

Sources: wikipedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

indene-1,2,3-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4O3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZWEMOFSIEEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239655 | |

| Record name | Indan-1,2,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-24-9 | |

| Record name | 1H-Indene-1,2,3-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indan-1,2,3-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indantrione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indan-1,2,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-1,2,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Indan 1,2,3 Trione

Dehydration Strategies for Anhydrous Indan-1,2,3-trione

The most common precursor to anhydrous this compound is its stable hydrate (B1144303), ninhydrin (B49086) (2,2-dihydroxyindan-1,3-dione). The removal of the water molecule from ninhydrin is a critical step to access the reactive tricarbonyl compound.

Azeotropic Dehydration Techniques

Azeotropic dehydration is an efficient method for the quantitative preparation of anhydrous this compound. researchgate.net This technique involves heating the hydrated form, ninhydrin, with a solvent that forms a low-boiling azeotrope with water. Chlorobenzene (B131634) is a commonly used solvent for this purpose. researchgate.net The reaction is typically carried out under reflux conditions, allowing for the continuous removal of water as it forms the azeotrope, which is then distilled off. This method is highly effective, yielding the anhydrous product in high purity and with yields often exceeding 95%. The use of a non-protic solvent like chlorobenzene helps to stabilize the resulting anhydrous trione (B1666649) and prevent rehydration.

Table 1: Azeotropic Dehydration of Ninhydrin

| Parameter | Condition |

| Starting Material | Ninhydrin (this compound hydrate) |

| Solvent | Chlorobenzene |

| Conditions | Reflux (130°C) |

| Time | 4–6 hours |

| Yield | >95% |

Thermal Dehydration under Controlled Conditions

Direct heating of ninhydrin under controlled conditions can also yield the anhydrous this compound. asianpubs.orgsemanticscholar.org This method involves heating solid ninhydrin at temperatures typically ranging from 100°C to 120°C. semanticscholar.org The process can be carried out in an oven, and heating for approximately 4 hours at 120°C has been reported to be effective. asianpubs.org It is crucial to control the temperature, as heating above 150°C can cause the compound to turn purple and decompose at around 250°C. acs.org The progress of the dehydration can be monitored to ensure the complete removal of water. researchgate.net

Oxidative Routes to this compound

Direct oxidation of suitable precursors is another major pathway for the synthesis of this compound, often yielding the hydrated form (ninhydrin) which can then be dehydrated.

Oxidation of Indane and Indanone Precursors

Various oxidative strategies have been developed starting from indane, indanone, and indanedione derivatives. psu.eduencyclopedia.pubnih.gov 1,3-Indanedione is a common precursor that can be oxidized to ninhydrin using reagents like selenium dioxide (SeO₂). researchgate.netgoogle.com A particularly efficient method involves the use of N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO), which oxidizes 1,3-indanedione to ninhydrin in 94% yield at ambient temperature. encyclopedia.pubresearchgate.net

Indan-1-one is also a viable starting material. psu.eduencyclopedia.pub Its oxidation to ninhydrin can be achieved using selenium dioxide, a reaction that is tolerant of various substituents on the aromatic ring. encyclopedia.pubnih.gov Furthermore, both indan-1-one and indan-2-one can be effectively oxidized to ninhydrin using the NBS/DMSO system, with reported yields of 82% and 85%, respectively. encyclopedia.pub The oxidation of indane itself can lead to indane-1,3-dione, which serves as an intermediate for ninhydrin synthesis. nih.gov

Table 2: Selected Oxidative Syntheses of this compound (Ninhydrin)

| Precursor | Oxidizing Agent/System | Yield | Reference |

| 1,3-Indanedione | N-Bromosuccinimide (NBS) in DMSO | 94% | encyclopedia.pubresearchgate.net |

| 1,3-Indanedione | Selenium Dioxide (SeO₂) | --- | researchgate.netgoogle.com |

| 1,3-Indanedione | Iodobenzene (B50100) diacetate | 40% (two steps) | nih.govresearchgate.net |

| Indan-1-one | N-Bromosuccinimide (NBS) in DMSO | 82% | encyclopedia.pub |

| Indan-2-one | N-Bromosuccinimide (NBS) in DMSO | 85% | encyclopedia.pub |

| Indan-1-one | Selenium Dioxide (SeO₂) | --- | encyclopedia.pubnih.gov |

Applications of Cerium(IV) Ammonium (B1175870) Nitrate (B79036) in this compound Synthesis

Cerium(IV) ammonium nitrate (CAN) is a powerful and versatile one-electron oxidizing agent. organic-chemistry.orgwikipedia.org It is widely employed in organic synthesis for reactions such as the oxidation of secondary alcohols to ketones and benzylic alcohols to aldehydes. organic-chemistry.org Given that precursors to this compound, such as 1-indanone, contain a benzylic ketone, and intermediates in its synthesis may involve secondary alcohol functionalities, CAN presents a potent reagent for these transformations. psu.eduencyclopedia.pubnih.gov CAN is effective for various oxidative transformations and is known for its low toxicity and ease of handling. scispace.comnih.gov Its ability to facilitate the formation of C-O bonds and oxidize substrates under mild conditions makes it a suitable candidate for the oxidation steps required in the synthesis of the indanetrione core structure. scispace.comresearchgate.net

In Situ Generation for Complex Reaction Systems

For many synthetic applications, particularly in multicomponent reactions, the isolation of pure, anhydrous this compound is not necessary. Instead, it can be generated in situ from its stable hydrate, ninhydrin. asianpubs.orgsemanticscholar.orgrsc.org This approach is advantageous as it avoids handling the highly reactive and moisture-sensitive anhydrous form. The in situ generation is typically achieved by heating the reaction mixture containing ninhydrin, effectively dehydrating it within the reaction vessel just before or during the subsequent transformation. asianpubs.orgsemanticscholar.org

For example, in the Passerini multicomponent reaction, this compound is prepared by heating ninhydrin and is then immediately trapped by the other reaction components. semanticscholar.orgresearchgate.net Similarly, in reactions with phosphorus ylides, powdered this compound is prepared from ninhydrin under thermal conditions and used directly in a one-pot procedure. asianpubs.org The photochemical reactions of ninhydrin in alcoholic solutions also proceed through the initial formation of the anhydrous trione. researchgate.net This strategy simplifies the experimental procedure and leverages the high reactivity of the freshly generated trione. rsc.org

Comparative Analysis of Synthetic Efficiencies and Scalability in Academic Settings

The selection of a synthetic route for this compound in an academic setting is often a balance between yield, reaction time, simplicity of the procedure, and the availability of starting materials and reagents. Several key methodologies have been reported, each with distinct advantages and limitations regarding efficiency and potential for scalability.

One of the most direct and high-yielding methods involves the oxidation of 1,3-indanedione. A notable one-pot synthesis utilizes N-bromosuccinimide (NBS) in DMSO, which proceeds at ambient temperature and produces this compound (as its hydrate, ninhydrin) in a 94% yield. researchgate.net This method is advantageous due to its mild conditions and high efficiency. Alternative oxidation procedures for 1,3-indanedione include the use of selenium dioxide or a two-step process involving oxidation with iodobenzene diacetate followed by acid hydrolysis. researchgate.net

For the direct synthesis of the anhydrous this compound, azeotropic dehydration of its hydrate (ninhydrin) is a highly effective and convenient method. This process, typically carried out by refluxing ninhydrin with chlorobenzene, yields the target trione in quantitative amounts. capes.gov.br The simplicity and high conversion rate make this method particularly suitable for producing the highly reactive anhydrous form required for specific applications like ene reactions. capes.gov.br

Modern approaches have also incorporated microwave-assisted synthesis to expedite the reaction. The oxidation of indan-1-one using selenium dioxide in a mixture of 1,4-dioxane (B91453) and water can be completed in just 5 minutes under microwave irradiation at 180°C, affording the product in an 84% yield after purification. While the yield is slightly lower than the NBS-DMSO method, the drastic reduction in reaction time presents a significant advantage for rapid, small-scale synthesis.

The scalability of these methods varies. The azeotropic dehydration of ninhydrin is a robust and scalable process, suitable for producing larger quantities of the anhydrous trione. capes.gov.br Similarly, the one-pot oxidation of 1,3-indanedione with NBS offers good potential for scale-up due to its simple procedure and mild conditions. researchgate.net In contrast, microwave-assisted synthesis is generally better suited for rapid, smaller-scale preparations common in academic research and library synthesis due to equipment limitations. The use of reagents like selenium dioxide may also present challenges for large-scale synthesis due to toxicity and waste disposal considerations.

| Synthetic Route | Starting Material | Key Reagents/Conditions | Reaction Time | Yield (%) | Notes on Scalability/Efficiency | Reference |

|---|---|---|---|---|---|---|

| Dehydration | Ninhydrin (this compound hydrate) | Chlorobenzene, azeotropic reflux | Not specified | Quantitative | Convenient and high-yielding for anhydrous form; considered scalable. | capes.gov.br |

| Oxidation | 1,3-Indanedione | N-bromosuccinimide (NBS), DMSO, ambient temperature | Not specified | 94 | High yield under mild, one-pot conditions, suggesting good scalability. | researchgate.net |

| Microwave-Assisted Oxidation | Indan-1-one | Selenium dioxide (SeO₂), 1,4-dioxane/water, 180°C (microwave) | 5 minutes | 84 | Extremely rapid synthesis; typically suited for smaller academic scales. | |

| Oxidation | 1,3-Indanedione | Iodobenzene diacetate, ROH, H₂SO₄, then acid hydrolysis | Not specified | Not specified | Provides a convenient method for synthesis. | researchgate.net |

Mechanistic Investigations of Indan 1,2,3 Trione Reactivity

Electrophilic Nature of the Central Carbonyl Group

The reactivity of indan-1,2,3-trione is largely defined by the highly electrophilic character of its central carbonyl group. This enhanced reactivity is a direct consequence of the electronic effects exerted by the adjacent carbonyl groups.

Influence of Adjacent Carbonyls on Reactivity

The two carbonyl groups flanking the central carbonyl at the C1 and C3 positions exert a strong electron-withdrawing inductive effect. This effect creates a significant partial positive charge on the central carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. wikipedia.orgsybespharmacy.com The destabilizing effect of these adjacent carbonyls renders the central carbonyl more reactive than a typical ketone. wikipedia.orgwikipedia.org This inherent reactivity is a cornerstone of its chemical behavior and is exploited in various synthetic applications.

Nucleophilic Addition Reactions

The electrophilic central carbonyl group of this compound readily undergoes addition reactions with a variety of nucleophiles. vulcanchem.com

Hydration Equilibrium and Kinetics

In the presence of water, this compound exists in equilibrium with its hydrated form, 2,2-dihydroxyindane-1,3-dione, commonly known as ninhydrin (B49086). wikipedia.orgresearchgate.net Unlike most carbonyl compounds where the keto form is more stable, ninhydrin favors the hydrated form. wikipedia.orgwikipedia.org This stability of the hydrate (B1144303) is attributed to the electronic destabilization of the central carbonyl group by the adjacent carbonyls. wikipedia.org

Kinetic studies of the uncatalyzed hydration of substituted indan-1,2,3-triones in aqueous dioxane have provided insights into the reaction mechanism. The reaction rates were measured at different temperatures to determine the activation parameters. rsc.orgrsc.org

Table 1: Activation Parameters for the Hydration of Indan-1,2,3-triones

| Compound | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |

|---|---|---|

| This compound | 4.0 - 6.6 | -54 to -46 |

Data represents a range for a series of 5-mono- and 5,6-di-substituted indane-1,2,3-triones. rsc.org

The kinetic data, including a kinetic solvent isotope effect (kH₂O/kD₂O) of 1.65 for the parent compound, suggest a transition state involving two strongly hydrogen-bonded water molecules. rsc.org One water molecule acts as the nucleophile, while the second functions as a general acid-base catalyst. rsc.org Spectroscopic studies have shown that in dioxane-water mixtures, the triones are almost completely hydrated (≥98%). rsc.org

Reactivity with Other Nucleophiles

This compound is a potent electrophile that reacts with a wide array of nucleophiles beyond water, including ammonia, amines, and thiols. vulcanchem.comrsc.org The reaction with primary amines is particularly noteworthy, leading to the formation of a Schiff base intermediate. wikipedia.orgsybespharmacy.com This is a key step in the famous reaction of ninhydrin with amino acids to produce a deeply colored product known as Ruhemann's purple. wikipedia.orgvulcanchem.com Secondary amines also react to form colored iminium salts. wikipedia.orgwikipedia.org

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. alchemyst.co.ukprgc.ac.in this compound, particularly its highly reactive central carbonyl group, can participate in certain types of pericyclic reactions.

Ene Reactions with Alkenes and Alkynes

The central carbonyl group of this compound is an extremely powerful enophile, readily participating in ene reactions with a variety of alkenes and terminal alkynes. researchgate.netcapes.gov.brrsc.orgrsc.org These reactions typically occur in aprotic solvents at moderate temperatures (70–130 °C). researchgate.netcapes.gov.br The ene reaction involves the addition of the enophile (this compound) to an ene (an alkene with an allylic hydrogen), resulting in the formation of a new carbon-carbon bond. researchgate.net

The reactivity in these ene additions is influenced by the solvent, with reactions being consistently faster in chloroform (B151607) than in tetrahydrofuran. researchgate.netcapes.gov.br Research has shown that with hept-1-yne, the ene adduct is formed in high yield at temperatures between 80-110 °C. rsc.org

Table 2: Ene Reactions of this compound

| Alkene/Alkyne | Product Type | Yield (%) | Solvent |

|---|---|---|---|

| Cyclohexene | Bicyclic adduct | 88 | Chloroform |

| 1-Pentyne | Propargyl-substituted derivative | - | - |

Data sourced from specific examples of ene reactions.

While stereoselectivity in these reactions appears to be largely governed by steric factors, regiochemical control can be achieved when the ene component has multiple reaction sites. researchgate.netcapes.gov.br Interestingly, some dienes like isoprene (B109036) react via a Diels-Alder cycloaddition rather than an ene reaction. researchgate.netcapes.gov.br Attempts to catalyze these ene reactions with Lewis acids have been unsuccessful. researchgate.netcapes.gov.br

Stereochemical and Regiochemical Control in Ene Additions

Diels-Alder Pathways with Conjugated Dienes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.comwikipedia.orgorganic-chemistry.org While this compound often participates in ene reactions, with certain conjugated dienes it switches its reactivity to follow a Diels-Alder pathway. rsc.orgresearchgate.net In this context, the central carbonyl group of the trione (B1666649) acts as the dienophile.

Notable examples include the reactions with isoprene and 2,4-dimethylpenta-1,3-diene. Instead of the expected ene addition, these dienes react with this compound to yield the corresponding Diels-Alder adducts as the expected regioisomers. rsc.orgresearchgate.net The regioselectivity of these cycloadditions aligns with predictions based on frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile dictates the outcome. organic-chemistry.orgrsc.org Attempts to catalyze these reactions with Lewis acids have been reported as unsuccessful. rsc.orgresearchgate.net

Multicomponent Reaction (MCR) Mechanisms

Multicomponent reactions (MCRs), which involve three or more starting materials reacting in a single pot to form a final product, are highly efficient for creating molecular diversity. semanticscholar.org this compound is a valuable substrate in isocyanide-based MCRs due to its electrophilic character. semanticscholar.orgresearchgate.net

Passerini Reaction with Isocyanides and Carboxylic Acids

The Passerini three-component reaction is a prominent MCR that involves the reaction of a carbonyl compound, an isocyanide, and a carboxylic acid. scispace.com When this compound is used as the carbonyl component, it reacts with various isocyanides and carboxylic acids in a 1:1:1 ratio. semanticscholar.orgscielo.br This reaction typically proceeds smoothly at room temperature in solvents like dichloromethane, offering a clean and efficient one-pot synthesis. semanticscholar.orgscielo.br

The primary products of the Passerini reaction involving this compound are α-acyloxycarboxamides. semanticscholar.orgscielo.brasianpubs.org These products are formed under mild conditions and are generally stable for several months at room temperature. scielo.br The reaction is versatile, accommodating a range of isocyanides and carboxylic acids (such as benzoic acid derivatives or 2-furancarboxylic acid) to produce a library of α-acyloxycarboxamide derivatives in high to quantitative yields. semanticscholar.orgscielo.brasianpubs.org The products are often obtained in high purity, sometimes without the need for further purification. semanticscholar.orgresearchgate.netasianpubs.org

Table 1: Examples of α-Acyloxycarboxamides from the Passerini Reaction of this compound, Isocyanides, and Carboxylic Acids semanticscholar.orgresearchgate.netscielo.br

| Isocyanide | Carboxylic Acid | Product (α-Acyloxycarboxamide) | Yield (%) |

| Cyclohexyl isocyanide | Benzoic acid | 2-(Cyclohexylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl benzoate | 95 |

| tert-Butyl isocyanide | 4-Methylbenzoic acid | 2-(tert-Butylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 4-methylbenzoate | 96 |

| Tosylmethyl isocyanide | Benzoic acid | 1,3-Dioxo-2-((tosylmethyl)carbamoyl)-2,3-dihydro-1H-inden-2-yl benzoate | 96 |

| Tosylmethyl isocyanide | 4-Methylbenzoic acid | 1,3-Dioxo-2-((tosylmethyl)carbamoyl)-2,3-dihydro-1H-inden-2-yl 4-methylbenzoate | 97 |

| Tosylmethyl isocyanide | 4-Bromobenzoic acid | 4-Bromo-N-(tosylmethyl)-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yl)-2-oxoacetamide | 95 |

A key outcome of the Passerini reaction with this compound is the synthesis of sterically congested 2,2-disubstituted indane-1,3-dione derivatives. semanticscholar.orgscispace.comscielo.brresearchgate.net The reaction introduces two different substituents onto the central carbon (C2) of the indane framework, which was originally the central carbonyl carbon of the trione. semanticscholar.orgscielo.br This one-pot method is highly efficient for preparing these sterically hindered structures, which can be challenging to synthesize via other routes. semanticscholar.orgscielo.br The reaction proceeds cleanly with excellent yields under mild conditions, making it a valuable addition to modern synthetic methodologies. semanticscholar.orgscielo.br

Table 2: Representative Sterically Congested 2,2-Disubstituted Indane-1,3-dione Derivatives semanticscholar.orgscielo.br

| Isocyanide Substituent (R) | Carboxylic Acid Substituent (Ar) | Product Name |

| Cyclohexyl | 4-Methylphenyl | 2-(Cyclohexylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 4-methylbenzoate |

| tert-Butyl | 4-Bromophenyl | 2-(tert-Butylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 4-bromobenzoate |

| Tosylmethyl | 3-Bromophenyl | 3-Bromo-N-(tosylmethyl)-2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yl)-2-oxoacetamide |

| Cyclohexyl | 4-Chlorophenyl | 2-(Cyclohexylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 4-chlorobenzoate |

Synthesis of α-Acyloxycarboxamides

Other Isocyanide-Based Multicomponent Reactions

This compound readily participates in isocyanide-based multicomponent reactions (IMCRs), which are highly efficient for creating molecular diversity in a single step. One prominent example is the Passerini reaction. In this reaction, this compound, an isocyanide, and a carboxylic acid react in a 1:1:1 ratio to form α-acyloxycarboxamides. scielo.brasianpubs.org These reactions proceed smoothly at room temperature, often in dichloromethane, and can produce sterically congested 2,2-disubstituted indane-1,3-dione derivatives in excellent yields without the need for extensive purification. scielo.brsemanticscholar.org

The versatility of this reaction is demonstrated by the use of various isocyanides, such as tosylmethyl isocyanide, and a range of benzoic acid derivatives. semanticscholar.orgumich.edu The reaction's success under mild conditions highlights the inherent reactivity of the starting materials. scielo.br The formation of these complex structures in a one-pot synthesis underscores the efficiency and atom economy of IMCRs. umich.edu

A variety of isocyanides and carboxylic acids have been successfully employed in the Passerini reaction with this compound, leading to a diverse library of α-acyloxycarboxamides. The table below summarizes representative examples.

| Isocyanide | Carboxylic Acid | Solvent | Yield (%) |

|---|---|---|---|

| Tosylmethyl isocyanide | Benzoic acid | Dichloromethane | 96 |

| Tosylmethyl isocyanide | 4-Methylbenzoic acid | Dichloromethane | 94 |

| Tosylmethyl isocyanide | 4-Methoxybenzoic acid | Dichloromethane | 95 |

| Tosylmethyl isocyanide | 4-Chlorobenzoic acid | Dichloromethane | 92 |

| Cyclohexyl isocyanide | 2-Furancarboxylic acid | Not specified | Quantitative |

| tert-Butyl isocyanide | 2-Furancarboxylic acid | Not specified | Quantitative |

Photochemical Reaction Pathways

The photochemical behavior of this compound is highly dependent on the solvent and reaction conditions, leading to a variety of interesting molecular transformations.

Irradiation of this compound in degassed alcoholic solutions leads to the formation of 3-alkoxycarbonylphthalides as the major product, along with 3-alkoxyphthalides in smaller amounts. oup.comoup.com The proposed mechanism for the formation of 3-alkoxycarbonylphthalides involves the photochemical cleavage of the bond between two carbonyl groups of the this compound. oup.com This cleavage generates a cyclobutenone biradical derivative, which then rearranges to form a spirooxiranone intermediate. oup.comrsc.org This highly reactive intermediate subsequently reacts with the alcohol solvent to yield the final 3-alkoxycarbonylphthalide product. oup.comoup.com

The initial step in this photochemical process is thought to be the cleavage of a C-O bond, forming a semidione radical. rsc.org This radical undergoes rearrangement and can follow two distinct pathways, one leading to the major 3-alkoxycarbonylphthalide product and another, through decarbonylation, resulting in the minor 3-alkoxyphthalide product. rsc.org The table below presents the yields of these photoproducts in different alcoholic solvents.

| Alcohol (ROH) | Irradiation Time (h) | 3-Alkoxycarbonylphthalide Yield (%) | 3-Alkoxyphthalide Yield (%) |

|---|---|---|---|

| Methanol (MeOH) | 1.0 | 28 | 15 |

| Ethanol (B145695) (EtOH) | 1.0 | 31 | 12 |

| 2-Propanol (i-PrOH) | 1.0 | 25 | 10 |

The photophysical properties of this compound (in its hydrated form, ninhydrin) have been investigated using techniques such as laser flash photolysis and electron paramagnetic resonance. researchgate.netnih.gov The photochemical behavior is significantly influenced by the solvent. In a non-polar solvent like benzene (B151609), a triplet excited state is observed upon irradiation. researchgate.netnih.gov This triplet state can undergo hydrogen abstraction reactions or be reduced to a radical anion. researchgate.net

In aqueous solutions, the photochemistry is different. At neutral pH, the radical anion of ninhydrin is formed rapidly within the laser pulse. researchgate.net However, at low pH, the neutral ketyl radical is formed through the protonation of the radical anion. researchgate.net The formation of hydrindantin, a common product in ninhydrin's photochemical reactions, is proposed to occur through the dimerization of either the ketyl radical, the radical anion, or both. researchgate.netnih.gov

Studies on ninhydrin and its 5-methoxy derivative in benzene solution have shown that laser flash photolysis leads to detectable transient species assigned to their triplet excited states. researchgate.net The quenching rate constants for these triplets are characteristic of an nπ* carbonyl triplet, indicating that the photochemistry is primarily controlled by the 1,3-dicarbonyl chromophore. researchgate.net The table below summarizes the quenching rate constants for the triplet excited state of ninhydrin with various quenchers in benzene.

| Quencher | Quenching Process | Rate Constant (M⁻¹ s⁻¹) |

|---|---|---|

| Cyclohexa-1,4-diene | Hydrogen Abstraction | 1.3 x 10⁶ |

| Triethylamine | Electron Transfer | 1.2 x 10⁹ |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Electron Transfer | 5.9 x 10⁹ |

| Ferrocene | Energy Transfer | 5.1 x 10⁹ |

Formation of Phthalide (B148349) Derivatives via Spirooxiranone Intermediates

Role of Zwitterionic Intermediates in Catalytic Reactions

Zwitterionic intermediates play a crucial role in various catalytic reactions involving this compound. For instance, in certain multicomponent reactions, the formation of a zwitterion from the reaction of a phosphine (B1218219) with an acetylenic ester can be protonated by the acidic hydroxyl groups of ninhydrin (the hydrated form of this compound). rsc.org This proton transfer facilitates the subsequent steps of the reaction cascade.

In the context of the Morita-Baylis-Hillman (MBH) reaction, catalysts like 4-(dimethylamino)pyridine (DMAP) and imidazole (B134444) are effective in promoting the reaction of activated alkenes with non-enolizable carbonyl compounds such as this compound. rsc.org The catalytic role of these amines is attributed to their ability to form and stabilize zwitterionic intermediates. rsc.org

Furthermore, the reaction of this compound with amino acids to form Ruhemann's purple, a reaction central to fingerprint detection, is believed to proceed through zwitterionic intermediates. nih.govservice.gov.uk DFT calculations suggest that the formation of an azomethine ylide via a zwitterionic intermediate is a plausible mechanistic route for the decarboxylation step in the Strecker degradation of amino acids promoted by ninhydrin. beilstein-journals.org The ability of the this compound framework to stabilize the negative charge after the loss of carbon dioxide is key to the efficiency of this process. beilstein-journals.org In some solvents like hexamethylphosphoramide (B148902) (HMPA), this compound can form zwitterionic radicals through condensation with the solvent. nih.gov

Strategic Applications of Indan 1,2,3 Trione in Advanced Organic Synthesis

Indan-1,2,3-trione as a Versatile Building Block

This compound's utility as a foundational unit in organic synthesis stems from the high reactivity of its central C-2 carbonyl group, which is destabilized by the adjacent carbonyls, making it exceptionally electrophilic. rsc.org This feature enables it to readily react with a wide range of carbon, nitrogen, oxygen, and sulfur-based nucleophiles, facilitating the formation of new C-C, C-N, C-O, and C-S bonds. rsc.org Consequently, it has been extensively used in multicomponent reactions (MCRs), which are efficient processes where multiple starting materials react in a single operation to form a complex product, often generating significant molecular diversity from simple precursors. rsc.orgnih.gov

The reactivity of this compound is exploited in several key reaction types:

Nucleophilic Addition: It readily undergoes addition reactions with nucleophiles like water to form its stable hydrate (B1144303), ninhydrin (B49086), and with other nucleophiles to create various addition products.

Condensation Reactions: It condenses with primary amines and α-amino acids to produce highly colored products, a reaction central to its analytical applications but also useful in synthesis. rsc.org

Ene Reactions: The central carbonyl group can react with alkenes and terminal alkynes in aprotic solvents at elevated temperatures.

Cycloaddition Reactions: It serves as a precursor for generating reactive intermediates like azomethine ylides, which then participate in [3+2] cycloaddition reactions with various dipolarophiles. rsc.org

Through these and other transformations, this compound provides access to a remarkable variety of complex structures, including indeno-fused heterocycles, spiro compounds, propellanes, and even cage-like molecules. rsc.org

Construction of Complex Polycyclic and Heterocyclic Systems

The electrophilic nature of this compound makes it an exceptional starting material for synthesizing intricate polycyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmacologically active compounds. rsc.org

Spirocyclic indanones are significant structural motifs in medicinal chemistry. rsc.org this compound is a key precursor for constructing the spiro indanone framework linked to various heterocyclic systems. rsc.org A prominent method involves the 1,3-dipolar cycloaddition reaction of azomethine ylides. These ylides are generated in situ from the condensation of this compound with an α-amino acid, such as sarcosine (B1681465) or L-proline. rsc.orgrsc.org The resulting ylide then reacts with a dipolarophile to create the spiro-heterocyclic system. rsc.org

Microwave-assisted synthesis has proven to be an effective, environmentally friendly approach for these reactions. rsc.org For instance, the three-component, catalyst-free reaction of this compound, sarcosine, and a chalcone (B49325) derivative under microwave irradiation yields diversely functionalized spiro pyrrolidines with high regioselectivity. rsc.orgrsc.org Similarly, spiro indeno[1,2-b]quinoxaline-11,3′-pyrrolizine derivatives have been synthesized via a four-component cascade reaction using this compound, phenylenediamine, L-proline, and nitrostyrene (B7858105) derivatives in a green solvent. rsc.org

Another powerful strategy is the oxa-hetero-Diels-Alder reaction. The reaction between this compound (acting as the dienophile) and 3-vinyl-2H-chromene derivatives (acting as the diene) produces novel spiro indanone fused pyrano[3,2-c]chromene derivatives. rsc.org These reactions can be highly diastereoselective, yielding complex products with a quaternary stereocenter in high yields. rsc.org

Table 1: Examples of Spiro Heterocycles Synthesized from this compound This table is interactive. Click on the headers to sort.

| Spiro-Heterocycle Class | Reactants | Key Reaction Type | Reference |

|---|---|---|---|

| Spiroindeno-pyrrolidines | This compound, Sarcosine, Chalcone | [3+2] Cycloaddition | rsc.org |

| Spiro-indenoquinoxaline pyrrolidines | This compound, Phenylenediamines, Sarcosine, Cinnamoyl-crotonyl oxazolidinone | [3+2] Cycloaddition | rsc.org |

| Spiro indanone fused pyrano[3,2-c]chromenes | This compound, 3-Vinyl-2H-chromene | Oxa-hetero-Diels-Alder | rsc.org |

| Spiro[indene-2,1′-pyrrolo[3,4-c]pyrrole]-tetraones | This compound, Sarcosine, 1-Aryl-1H-pyrrole-2,5-diones | [3+2] Cycloaddition | rsc.org |

Indenopyrazolones are a class of fused heterocyclic compounds that have attracted interest from synthetic chemists. A common and effective method for their synthesis is a three-component reaction involving this compound, an aromatic aldehyde, and phenylhydrazine. This multicomponent approach allows for the efficient construction of the complex indenopyrazolone core in a single step.

The reaction can be carried out under mild conditions, for example, at room temperature in acetonitrile, and can be promoted by various catalysts. Studies have shown that using functionalized nanocatalysts, such as palladium immobilized on modified SBA-15, can lead to excellent yields in short reaction times. The reaction is tolerant of a range of aromatic aldehydes, with slightly higher yields often observed for aldehydes substituted with electron-withdrawing groups. This convenient synthesis provides access to cis-3-aryl-3a,8b-dihydro-3a,8b-dihydroxy-1-phenylindeno[1,2-c]pyrazol-4(1H)-ones in good yields. A sonochemical methodology, utilizing ultrasound, has also been described as a fast and convenient alternative for synthesizing these derivatives. scispace.com

Table 2: Three-Component Synthesis of Indenopyrazolones This table is interactive. Click on the headers to sort.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|---|

| This compound | Phenylhydrazine | Benzaldehydes | cis-3-Aryl-3a,8b-dihydro-3a,8b-dihydroxy-1-phenylindeno[1,2-c]pyrazol-4(1H)-ones | MeCN, Room Temp | |

| This compound | Phenylhydrazine | Aromatic Aldehydes | Indenopyrazolones | Functionalized SBA-15, MeCN, Room Temp | |

| This compound | Phenylhydrazine | Benzaldehyde | Indenopyrazolone derivatives | Acetonitrile, Ultrasonic irradiation | scispace.com |

Synthesis of Spiro Indanone Fused Heterocycles

Precursor in Materials Chemistry

Beyond its role in constructing complex heterocyclic frameworks for potential pharmaceutical applications, this compound and its derivatives are valuable precursors in materials chemistry. nih.govencyclopedia.pub Their unique electronic and reactive properties are leveraged in the development of advanced polymers and functional dyes.

This compound and related indanone structures serve as effective photoinitiators in photopolymerization processes. nih.govencyclopedia.pub A photoinitiator is a compound that, upon absorption of light (typically UV or visible), generates reactive species (such as free radicals) that initiate a polymerization reaction. researchgate.net This process is fundamental to applications like dental fillings, coatings, and 3D printing. mdpi.comresearchgate.net

Research has shown that incorporating this compound into polymer matrices can significantly increase the rate of polymerization under UV light exposure when compared to some traditional initiators. More specifically, derivatives of this compound, such as indenoquinoxalines (synthesized from the condensation of ninhydrin and o-phenylenediamines), have been designed as new two-component photoinitiating systems for visible-light polymerization. mdpi.com These systems, when paired with a co-initiator like (phenylthio)acetic acid, show potential for application in dental composites, aiming to improve properties like color stability and curing efficiency. mdpi.com The development of such specialized photoinitiators is crucial for advancing materials that rely on light-curing technologies. google.com

The chromophoric system inherent in this compound and its reaction products makes it a valuable scaffold for creating novel dyes and pigments. dergipark.org.trscholarsresearchlibrary.com Derivatives of 1,3-indandione, a closely related structure, are used in the synthesis of dyes and pigments for various technological applications. dergipark.org.tr

A direct application of this compound is in the synthesis of azo dyes. For example, a Schiff base can be formed by reacting ninhydrin with an amino-substituted compound like 3-aminophenol. scholarsresearchlibrary.com This Schiff base can then be coupled with various diazonium salts of aromatic amines to produce a series of new disperse azo dyes. scholarsresearchlibrary.com These dyes exhibit different colors and have been tested for their performance on polyester (B1180765) fibers, showing good dyeing properties and fastness. scholarsresearchlibrary.com Similarly, new azo-imine dyes have been synthesized based on the Schiff base of ninhydrin. dntb.gov.ua The ability to create large π-conjugated molecular systems through reactions with this compound allows for the development of advanced dyes with tailored properties for textiles and other applications. dergipark.org.tr

Application in Photopolymerization Processes

Utility in the Synthesis of Biologically Active Scaffolds

This compound, commonly known in its hydrated form as ninhydrin, is a highly versatile and privileged building block in the field of organic synthesis. researchgate.netresearchgate.net Its unique structure, featuring a reactive tricarbonyl system on an indane framework, allows it to participate in a wide array of chemical transformations, particularly multicomponent reactions (MCRs), to construct complex molecular architectures. researchgate.netrsc.org This reactivity has been extensively leveraged for the synthesis of a diverse range of heterocyclic and spirocyclic scaffolds, many of which exhibit significant biological activities. rsc.org Derivatives of the indanone core are recognized for a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. rsc.org

The strategic application of this compound in MCRs provides an efficient pathway to generate libraries of novel compounds with potential therapeutic value. rsc.org These reactions often proceed with high atom economy and stereoselectivity, allowing for the formation of multiple new bonds in a single synthetic operation. rsc.org

Synthesis of Fused and Substituted Pyrrole (B145914) Derivatives

This compound is a key precursor for synthesizing various pyrrole-containing scaffolds, which are known components of many biologically active molecules. One notable method involves a facile, solvent-free, three-component domino reaction. For instance, the reaction of ninhydrin, an aniline, and an enaminone under grinding conditions at room temperature yields highly functionalized dihydroindeno[1,2-b]pyrroles. rsc.org This green chemistry approach enables the formation of two carbon-carbon bonds and one carbon-nitrogen bond in a single step. rsc.org

Another strategy involves the one-pot, four-component reaction between ninhydrin, phosphonium (B103445) salts, and dialkyl acetylenedicarboxylates with an ammonium (B1175870) salt to produce densely functionalized pyrroles. researchgate.net These synthetic routes highlight the utility of this compound in constructing complex nitrogen-containing heterocyclic systems.

Construction of Spirocyclic Scaffolds

Spirocyclic compounds, which contain two rings connected by a single common atom, are prevalent in natural products and are known for their distinct pharmacological profiles. rsc.org this compound serves as an excellent starting material for the synthesis of spiro-indanone derivatives through cycloaddition reactions.

A prominent example is the [3+2] dipolar cycloaddition reaction. The reaction of this compound and an amino acid (like L-proline or sarcosine) generates an azomethine ylide in situ. rsc.org This dipole can then be trapped by various dipolarophiles, such as maleimides, to create complex spiro-indanone pyrrolidine (B122466) and pyrrolizine derivatives. rsc.org These reactions can be promoted by conventional heating or microwave irradiation and often proceed with excellent regio- and stereospecificity. rsc.org The scope of this reaction is broad, allowing for the incorporation of different amino acids and dipolarophiles to generate a library of diverse spiro compounds. rsc.org For example, using thiazolidine-4-carboxylic acid as the amino acid and isothiocyanates as the dipolarophile leads to the formation of spiro-thiazole derivatives. rsc.org

Synthesis of Imidazolidine and Pyrimidine Derivatives

Multicomponent reactions involving this compound have been developed to synthesize other important nitrogen-containing heterocycles like imidazolidines and pyrimidines, which are core structures in numerous drugs. rsc.org An efficient and environmentally friendly approach utilizes a one-pot, three-component reaction between ninhydrin, malononitrile (B47326), and various diamines in water at room temperature. rsc.org This catalyst-free method produces imidazolidin-2-ylidene-indenedione and pyrimidine-2-ylidene-indenedione derivatives in high yields with short reaction times and a simple workup procedure. rsc.org The mechanism involves an initial Knoevenagel condensation between ninhydrin and malononitrile, followed by a series of reactions with the diamine to form the final heterocyclic scaffold. rsc.org

Assembly of Propellane Structures

Propellanes are complex, three-dimensional molecules with three rings sharing a common carbon-carbon bond. The synthesis of such intricate structures can be achieved through domino reactions starting from this compound. For instance, a three-component reaction of ninhydrin, enaminones, and malononitrile has been reported to access propellane scaffolds. rsc.org Similarly, heterocyclic propellanes can be synthesized via a reaction involving malononitrile, ninhydrin, β-ketoesters, and hydrazine (B178648) derivatives in the presence of a piperidine (B6355638) catalyst. rsc.org

The research findings on the synthesis of various biologically active scaffolds originating from this compound are summarized in the table below.

Table 1: Synthesis of Biologically Active Scaffolds from this compound

| Scaffold Class | Specific Scaffold | Reactants | Reaction Type | Reported Biological Relevance | Reference(s) |

|---|---|---|---|---|---|

| Fused Pyrroles | Dihydroindeno[1,2-b]pyrrole | This compound, Aniline, Enaminone | Three-component domino reaction | General bioactivity associated with indanone core | rsc.org |

| Substituted Pyrroles | Densely functionalized pyrroles | This compound, Phosphorane intermediates, Dialkyl acetylenedicarboxylates | One-pot four-component reaction | General bioactivity associated with pyrrole scaffold | researchgate.net |

| Spiro Heterocycles | Spiro-indanone pyrrolidines | This compound, L-proline/pipecolic acid, Nitrochromene | [3+2] Dipolar cycloaddition | Potential anticancer agents | rsc.org |

| Spiro Heterocycles | Spiro-indanone pyrrole/pyrrolizine derivatives | This compound, Proline, Maleimide | [3+2] Dipolar cycloaddition | Potentially bioactive | rsc.org |

| Spiro Heterocycles | Spiro-thiazole derivatives | This compound, Thiazolidine-4-carboxylic acid, Isothiocyanates | [3+2] Dipolar cycloaddition | Potentially bioactive | rsc.org |

| Fused Heterocycles | Imidazolidin-2-ylidene-indenedione | This compound, Malononitrile, Diamines | One-pot three-component reaction | Core scaffold in many drugs | rsc.org |

| Fused Heterocycles | Pyrimidine-2-ylidene-indenedione | This compound, Malononitrile, Diamines | One-pot three-component reaction | Core scaffold in many drugs | rsc.org |

| Propellanes | Oxa-aza[3.3.3]propellanes | This compound, Enaminones, Malononitrile | Three-component domino reaction | Complex molecular architectures for drug discovery | rsc.org |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ninhydrin |

| Aniline |

| Dihydroindeno[1,2-b]pyrrole |

| Dialkyl acetylenedicarboxylate |

| L-proline |

| Sarcosine |

| Maleimide |

| Spiro-indanone pyrrolidine |

| Spiro-indanone pyrrolizine |

| Thiazolidine-4-carboxylic acid |

| Isothiocyanate |

| Spiro-thiazole |

| Malononitrile |

| Imidazolidin-2-ylidene-indenedione |

| Pyrimidine-2-ylidene-indenedione |

| Enaminone |

| β-ketoester |

| Hydrazine |

| Piperidine |

Research on Indan 1,2,3 Trione Derivatives and Analogues

Structural Modifications and Design Principles

The primary goal behind modifying the indan-1,2,3-trione structure is often to enhance its utility, for example, by improving the optical properties of the colored compounds it forms with amino acids. A key design principle involves the strategic modification of the aromatic ring to favorably alter these properties while maintaining the core reactivity of the cyclic triketone.

One advanced approach involves creating bis-ninhydrin analogues, which contain two cyclopenta-1,2,3-trione units. This design extends the conjugation of the system, a principle aimed at shifting and intensifying the absorption characteristics of the resulting chromophores. The synthesis of these complex structures can be achieved through a multi-step process starting from a dialdehyde, proceeding through a Knoevenagel condensation, hydrogenation, and a final Friedel–Crafts cyclization followed by oxidation.

Another significant design strategy employs palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of a wide variety of aryl substituents onto the this compound framework. Researchers have utilized 2,2-dimethoxy-1,3-indanedione as a key intermediate for these couplings, as the protected diketone is stable under the basic conditions of the Suzuki reaction, which would otherwise degrade the trione (B1666649) moiety.

Synthesis and Characterization of Substituted this compound Derivatives

A variety of synthetic methods have been developed to access substituted derivatives. One notable and efficient method is the Passerini multicomponent reaction. This one-pot synthesis allows for the creation of sterically congested 2,2-disubstituted indane-1,3-dione derivatives in excellent yields. bingol.edu.tr The reaction involves this compound, an isocyanide, and a carboxylic acid, which proceed smoothly at room temperature to form α-acyloxycarboxamides without significant side reactions. bingol.edu.tr

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to elucidate the molecular structure. For example, in the characterization of a Passerini product, the ¹H NMR spectrum showed distinct signals for the N-cyclohexyl group, the NCH proton, the NH proton, and aromatic protons. bingol.edu.tr The ¹³C NMR spectrum correspondingly showed resonances for the cyclohexyl carbons, the NCH carbon, the C-O of the ester group, and the carbonyl carbons of the amide and ketone groups. bingol.edu.tr

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. In the Passerini products, characteristic absorption bands for the N-H group, as well as the ester, amide, and ketone carbonyl groups, are observed. bingol.edu.tr

Mass Spectrometry (MS) : This technique confirms the molecular weight of the synthesized compound.

Elemental Analysis : Provides the empirical formula of the compound, confirming its composition. bingol.edu.tr

| Reaction Type | Reactants | Product Type | Conditions | Yield |

| Passerini Reaction | This compound, Isocyanides, Benzoic Acid Derivatives | 2,2-disubstituted indane-1,3-diones (α-acyloxycarboxamides) | Room Temperature | Excellent |

Investigation of Related Indane-1,3-dione Scaffolds

The indane-1,3-dione scaffold is a close analogue of this compound and a highly versatile building block in its own right. aau.edu.et Its unique structure, featuring an active methylene (B1212753) group flanked by two ketone groups and fused to a benzene (B151609) ring, provides multiple sites for chemical modification. acs.org

The chemical engineering of the indane-1,3-dione core can be systematically approached by targeting its three main functional regions: the ketone groups, the aromatic ring, and the active methylene group. acs.org

Modification at the Ketone Groups : The ketone groups can be functionalized with malononitrile (B47326) in a Knoevenagel reaction, which converts the indane-1,3-dione into a stronger electron acceptor. acs.org Depending on the reaction temperature, either a dicyano or a tetracyano derivative can be selectively synthesized.

Modification at the Aromatic Ring : The aromatic part of the scaffold can be modified to tune the electronic properties of the molecule. This includes introducing electron-withdrawing groups like nitro or cyano groups. aau.edu.et Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully used to attach various phenyl groups to the aromatic core, starting from a bromo-substituted indane-1,3-dione. researchgate.net

Modification at the Methylene Group : The active methylene group is a prime site for Knoevenagel condensation reactions with various aldehydes. aau.edu.etacs.org This reaction is typically carried out in ethanol (B145695) with a catalytic amount of piperidine (B6355638) and often results in high yields. acs.org

| Modification Site | Reaction Type | Reagents | Resulting Structure |

| Ketone Groups | Knoevenagel Reaction | Malononitrile | Dicyano or Tetracyano derivatives |

| Aromatic Ring | Suzuki-Miyaura Coupling | Phenylboronic acids, Pd(PPh₃)₄ | Phenyl-substituted indane-1,3-diones |

| Methylene Group | Knoevenagel Condensation | Various Aldehydes | 2-Benzylidene-1,3-indandione derivatives |

Halogenation is a significant modification strategy for indane-1,3-dione, primarily targeting the active methylene group. The α,α-dihalogenation of the indane-1,3-dione core has been extensively studied. aau.edu.etacs.org

Direct halogenation of the methylene position can be achieved with high efficiency using various reagents. Traditional methods using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in ethanol provide the corresponding 2,2-dichloro and 2,2-dibromo derivatives in yields of 95% and 92%, respectively. acs.orgresearchgate.net Green synthesis approaches using mechanical ball milling with reagents like trichloroisocyanuric acid have also been developed, achieving even higher yields of up to 98%. acs.orgresearchgate.net Photochemical bromination has also been shown to produce 2,2-dibromoindan-1,3-dione among other products. ajol.info

An alternative strategy for producing indane-1,3-diones with halogens on the aromatic ring involves starting the synthesis with already halogenated precursors. acs.org For instance, halogenated phthalic anhydrides can be converted into the corresponding halogenated indane-1,3-diones. acs.org Similarly, a Friedel-Crafts acylation of a chlorinated benzoyl chloride derivative with malonyl chloride provides another effective route to chlorinated indane-1,3-dione derivatives. acs.org

| Halogenation Method | Reagent(s) | Substrate | Product | Yield | Reference |

| Chlorination | N-Chlorosuccinimide (NCS) | Indane-1,3-dione | 2,2-Dichloroindan-1,3-dione | 95% | acs.org |

| Bromination | N-Bromosuccinimide (NBS) | Indane-1,3-dione | 2,2-Dibromoindan-1,3-dione | 92% | acs.org |

| Green Chlorination | Trichloroisocyanuric acid | Indane-1,3-dione | 2,2-Dichloroindan-1,3-dione | 98% | acs.org |

| Green Bromination | Tribromoisocyanuric acid | Indane-1,3-dione | 2,2-Dibromoindan-1,3-dione | 97% | acs.org |

Chemical Modification Strategies for Indane-1,3-dione Core

Coordination Chemistry with Transition Metals: Indane-1,2,3-trione Trioxime Complexes

The field of coordination chemistry studies the formation of compounds consisting of a central metal atom or ion bonded to a group of surrounding molecules or ions, known as ligands. The metal acts as a Lewis acid (electron acceptor), while the ligands, which must have lone pairs of electrons, act as Lewis bases (electron donors).

Oximes, which can be readily prepared from ketones, are a versatile class of ligands in coordination chemistry. researchgate.net The oxime group (-C=N-OH) can coordinate to metal ions in several ways, often through the nitrogen atom. sebhau.edu.ly Vicinal dioximes (vic-dioximes) are particularly well-known for forming stable, often square planar, complexes with transition metals like Ni(II). bingol.edu.tr

This compound can be converted into oxime derivatives, such as This compound trioxime (H₃Itto) and This compound-1,2-dioxime (H₂Itdo) . These planar aromatic polyoxime ligands have been used to construct polynuclear metal clusters. acs.org For example, the reaction of Ni(II) sulfate (B86663) with this compound trioxime (H₃Itto) resulted in a planar pentanuclear nickel cluster, [Et₃NH]₂[Ni₅(HItto)₄(MeOH)₂(H₂O)₆(SO₄)₂]. acs.orgresearchgate.net In this complex, five Ni(II) ions are held together by four this compound trioxime ligands, forming a square topological planar cluster. acs.orgresearchgate.net

Advanced Spectroscopic and Computational Characterization of Indan 1,2,3 Trione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of indan-1,2,3-trione systems in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule.

Structural Elucidation via ¹H, ¹³C, and ¹⁷O NMR

The anhydrous form of this compound presents a relatively simple ¹H NMR spectrum due to the absence of non-aromatic protons. The four protons on the benzene (B151609) ring typically appear as a complex multiplet in the aromatic region of the spectrum. For instance, in its hydrated form, ninhydrin (B49086), the four aromatic protons are observed as a singlet at approximately 8.02 ppm in acetone-d₆.

¹³C NMR spectroscopy is particularly informative for characterizing the carbonyl groups and the aromatic framework. In derivatives of indan-1,3-dione, the carbonyl carbons of the ketone groups typically resonate at chemical shifts greater than 190 ppm. scielo.brsemanticscholar.orgresearchgate.net For example, in α-acyloxycarboxamide derivatives, the ketonic carbonyl carbon appears around 190.0-191.9 ppm, while ester and amide carbonyls are found at approximately 161-164 ppm. scielo.brsemanticscholar.orgresearchgate.net A combined theoretical and experimental study has provided detailed insights into the ¹³C NMR chemical shifts of this compound itself, showing significant dependence on the acidity of the medium. researchgate.net

¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, offers a direct probe into the electronic environment of the oxygen atoms in the carbonyl groups. researchgate.net The chemical shifts in ¹⁷O NMR are highly sensitive to the nature of the carbonyl group. taylorfrancis.com For carbonyl compounds in general, the chemical shift values are influenced by the electrophilicity of the carbonyl carbon, with aldehydes and ketones resonating in a range of approximately 500 to 600 ppm. taylorfrancis.commdpi.com Studies on various carbonyl compounds have shown that ¹⁷O NMR can provide valuable information on resonance stabilization and electronic transitions. rsc.org While specific ¹⁷O NMR data for this compound is noted in databases like PubChem, detailed experimental studies in the literature are focused more broadly on carbonyl-containing compounds. nih.gov

| Nucleus | Compound Type | Typical Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | This compound Derivatives (Aromatic) | 7.20 - 8.40 | Multiplet pattern depends on substitution. |

| ¹³C | Indan-1,3-dione Derivatives (Ketone C=O) | > 190 | Highly deshielded as expected for a ketone. |

| Indan-1,3-dione Derivatives (Ester C=O) | ~161 - 163 | ||

| Indan-1,3-dione Derivatives (Amide C=O) | ~163 - 164 | ||

| ¹⁷O | General Carbonyl Compounds | ~500 - 600 | Sensitive to the electronic environment of the carbonyl group. |

Application in Monitoring Reaction Progress and Purity Assessment

NMR spectroscopy is an indispensable tool for monitoring the progress of reactions involving this compound and for assessing the purity of the resulting products. scielo.brsemanticscholar.org For example, the synthesis of this compound from its hydrate (B1144303), ninhydrin, can be monitored by observing the disappearance of the signals corresponding to the hydrated species and the appearance of signals for the anhydrous trione (B1666649).

In multicomponent reactions, such as the Passerini reaction involving this compound, isocyanides, and carboxylic acids, ¹H and ¹³C NMR are used to confirm the formation of the desired α-acyloxycarboxamide products and to ensure the absence of starting materials or side products. scielo.brsemanticscholar.org The presence of characteristic signals for the newly formed ester and amide functionalities, alongside the disappearance of the reactants' signals, provides clear evidence of a successful reaction. Furthermore, NMR is routinely used to confirm the purity of synthesized compounds, where the absence of extraneous peaks indicates a high degree of purity.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and molecular vibrations within this compound systems.

Functional Group Assignments and Molecular Vibrations

The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of its three carbonyl groups. These C=O stretching bands are typically observed in the region of 1700-1800 cm⁻¹. For instance, the IR spectrum of its hydrate, ninhydrin, shows characteristic carbonyl stretches at 1778 and 1711 cm⁻¹. In derivatives, these frequencies can shift depending on the electronic effects of the substituents. For example, in α-acyloxycarboxamide derivatives, the ketone, ester, and amide carbonyl stretching vibrations are observed as distinct bands. scielo.brsemanticscholar.org

Computational methods, particularly Density Functional Theory (DFT), have been employed to calculate the vibrational frequencies of this compound and its derivatives. researchgate.netchemrevlett.comnih.gov These theoretical calculations aid in the precise assignment of the experimentally observed vibrational bands to specific molecular motions. researchgate.netnih.gov

FT-Raman spectroscopy provides complementary information to FT-IR. While strong in the IR spectrum, the carbonyl stretching vibrations often show weaker intensity in the Raman spectrum. Conversely, vibrations of non-polar bonds, such as the C=C bonds of the aromatic ring, which are weak in the IR, are often strong in the Raman spectrum. PubChem lists the availability of FT-Raman spectra for related compounds like bindone (B167395) and ninhydrin. nih.govnih.gov

| Vibrational Mode | Compound Type | Typical Wavenumber (cm⁻¹) | Notes |

| C=O Stretch (Ketone) | This compound & Derivatives | 1700 - 1780 | Strong intensity in FT-IR. |

| C=O Stretch (Ester) | α-Acyloxycarboxamide Derivatives | ~1730 | Strong intensity in FT-IR. |

| C=O Stretch (Amide) | α-Acyloxycarboxamide Derivatives | ~1680 | Strong intensity in FT-IR. |

| C=C Stretch (Aromatic) | This compound & Derivatives | 1400 - 1600 | Variable intensity in FT-IR, often stronger in FT-Raman. |

| N-H Stretch | Amide-containing Derivatives | ~3300 - 3500 | Medium intensity in FT-IR. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the conjugated systems present.

Analysis of Electronic Transitions

The UV-Vis spectrum of this compound and its derivatives is characterized by absorptions arising from π→π* and n→π* electronic transitions. cpur.inresearchgate.netlibretexts.orgethz.ch The conjugated system, which includes the benzene ring and the carbonyl groups, gives rise to intense π→π* transitions, typically in the UV region. The weaker n→π* transitions, involving the non-bonding electrons of the oxygen atoms in the carbonyl groups, usually appear at longer wavelengths, sometimes extending into the visible region. ubbcluj.ro

For example, a ninhydrin-based chemosensor exhibits distinct UV-visible absorption patterns upon binding to metal ions, indicating a change in the electronic structure of the chromophore. The absorption spectrum of a 2-carboxyamide-indan-1,3-dione derivative in ethanol (B145695) shows bands that have been assigned to π-π* transitions based on TDDFT calculations. researchgate.net The specific wavelengths and intensities of these transitions are sensitive to the solvent and the substituents on the this compound core, making UV-Vis spectroscopy a useful tool for studying the electronic properties of these compounds. The NIST WebBook also notes the availability of a UV/Visible spectrum for ninhydrin. nist.gov

Probing Interactions with Biomolecules

This compound, commonly known as ninhydrin in its hydrated form, is a cornerstone reagent for the detection and quantification of amino acids, peptides, and proteins. scientific.netmdpi.com Its interaction with the primary amino groups of these biomolecules results in the formation of a deep purple chromophore known as Ruhemann's purple, which exhibits a maximum absorption wavelength (λmax) of approximately 570 nm. mdpi.comamrita.edu This colorimetric reaction forms the basis of its widespread use in biochemical analysis. scientific.net

The spectroscopic behavior of the ninhydrin reaction can vary depending on the specific amino acid. For instance, the reaction with glutathione (B108866) produces a product with a λmax of 568 nm, while the product of the reaction with cysteine has a λmax of 457 nm. scientific.net This highlights the influence of the amino acid side chain on the final chromophore. Imino acids like proline yield a yellow-orange product due to the absence of a primary amino group available for the typical reaction cascade. microbenotes.com

Beyond simple amino acids, studies have investigated the interaction of this compound derivatives with larger biomolecules like serum albumins. Fluorescence spectroscopy has been employed to monitor the binding of these derivatives to human and bovine serum albumins (HSA and BSA). nih.gov These studies reveal that the interaction can lead to fluorescence quenching through a Förster non-radiative energy transfer mechanism, indicating the formation of a complex between the this compound derivative and the protein. nih.gov Such interactions can also induce conformational changes in the protein, causing partial unfolding and altering the local polarity around tryptophan residues, as observed through circular dichroism and synchronous fluorescence spectroscopies. nih.gov

Table 1: Spectroscopic Data for this compound Interactions with Biomolecules

| Interacting Biomolecule | Spectroscopic Technique | Key Findings |

| Primary Amino Acids | UV-Vis Spectrophotometry | Formation of Ruhemann's purple with λmax ~570 nm. mdpi.com |

| Glutathione | UV-Vis Spectrophotometry | Reaction product exhibits λmax at 568 nm. scientific.net |

| Cysteine | UV-Vis Spectrophotometry | Reaction product shows λmax at 457 nm. scientific.net |

| Proline | UV-Vis Spectrophotometry | Forms a yellow-orange product. microbenotes.com |

| Human & Bovine Serum Albumins | Fluorescence Spectroscopy, Circular Dichroism | Binding confirmed via fluorescence quenching; induces partial protein unfolding. nih.gov |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography has been instrumental in elucidating the precise three-dimensional structure of this compound and its derivatives in the solid state. The crystal structure of its hydrated form, ninhydrin, reveals that the crystals belong to the monoclinic system with the space group P21. iucr.orgresearchgate.net The molecule exists as a gem-diol, with two hydroxyl groups attached to the central carbon atom (C2), rather than as a simple hydrate of the trione. iucr.org This structural feature explains its unusual stability and resistance to dehydration. iucr.org

The crystal packing is characterized by a network of hydrogen bonds. iucr.org Molecules are linked into layers by two types of hydrogen bonds: hydroxyl-carbonyl and hydroxyl-hydroxyl interactions, both with an oxygen-oxygen distance of approximately 2.80 Å. iucr.org

Crystallographic studies have also been performed on various derivatives and complexes of this compound. For example, the structure of this compound 2-(N-p-tert-butylbenzoyl-N-phenylhydrazone) was determined to be triclinic with the space group P1. iucr.org Additionally, a nickel(II) complex with indane-1,2,3-trione-1,2-dioxime ligands was found to have a triclinic crystal system. nih.gov These studies provide invaluable data on bond lengths, angles, and intermolecular interactions, which are crucial for understanding the compound's reactivity and for validating computational models. iucr.org

Table 2: Crystallographic Data for this compound (Ninhydrin) and a Derivative

| Compound | Crystal System | Space Group | Key Structural Features |

| Ninhydrin (this compound hydrate) | Monoclinic | P21 | Gem-diol at C2; extensive hydrogen bonding network. iucr.orgresearchgate.net |

| This compound 2-(N-p-tert-butylbenzoyl-N-phenylhydrazone) | Triclinic | P1 | Provides detailed molecular conformation of the derivative. iucr.org |

| (C₆H₁₆N)[Ni(C₉H₄N₂O₃)(C₉H₅N₂O₃)] | Triclinic | P1 | Ni(II) ion is four-coordinated by N and O atoms from two dioxime ligands. nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its reaction products through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound (anhydrous form) shows a molecular ion peak corresponding to its molecular weight of 160.13 g/mol . nist.gov

The fragmentation pattern provides valuable structural information. For instance, in the GC-MS analysis of this compound, a prominent peak is observed at m/z 104. nih.gov This fragment likely corresponds to the loss of three carbonyl groups (CO). Other significant fragments can also be observed, aiding in the structural confirmation of the molecule.

Mass spectrometry is also crucial in the analysis of amino acids following their reaction with ninhydrin. nih.gov While the traditional method relies on spectrophotometric detection of Ruhemann's purple, liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) offers a more rapid, specific, and sensitive method for amino acid analysis. nih.gov This technique allows for the determination of optimal fragmentation patterns for derivatized amino acids, enabling their accurate quantification and differentiation of isobaric compounds. nih.gov

Table 3: Mass Spectrometry Data for this compound

| Ionization Method | Key Fragment Ions (m/z) | Significance |

| Electron Ionization (EI) | 160 (M⁺) | Molecular ion peak confirming the molecular weight. nist.gov |

| Electron Ionization (EI) | 104 | Major fragment, likely corresponding to the indan (B1671822) ring system after loss of carbonyls. nih.gov |

Computational Chemistry Approaches

Quantum Chemical Calculations (DFT, MP2, CCSD) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, reactivity, and spectroscopic properties of this compound and its hydrate, ninhydrin. nih.govresearchgate.net Methods like DFT, Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Singles and Doubles (CCSD) are used to model the molecule and predict its behavior. researchgate.net